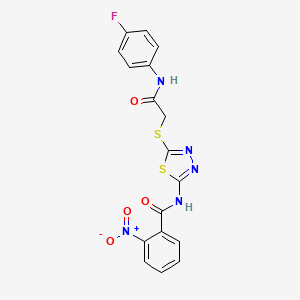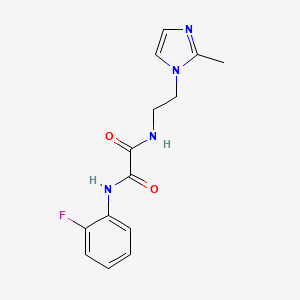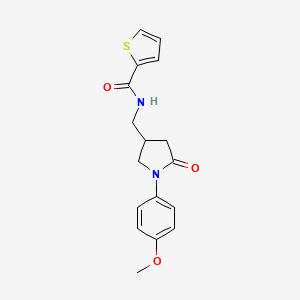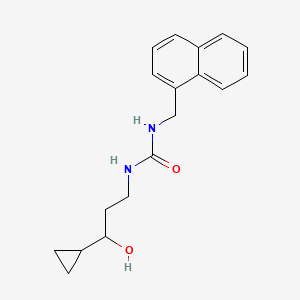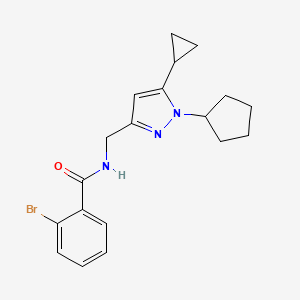
2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Cytochrome P450 Enzyme Inhibition : Compounds with structural features similar to 2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide have been reviewed for their role as inhibitors of cytochrome P450 isoforms in human liver microsomes. Such inhibitors are critical for understanding drug-drug interactions and the metabolism of various pharmaceuticals, indicating potential research applications in pharmacokinetics and drug development (Khojasteh et al., 2011).
Synthetic Opioid Analysis : Research on novel synthetic opioids, particularly N-substituted benzamides and acetamides, highlights the importance of structural analysis and modification in developing substances with desired pharmacological properties. This suggests that 2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide could be a candidate for modification and study in the context of designing new therapeutic agents or understanding opioid receptor interactions (Sharma et al., 2018).
Heterocyclic Chemistry : The synthesis and applications of heterocyclic compounds like quinoxalines, pyrazoles, and benzimidazoles in dyes, pharmaceuticals, and as catalyst ligands offer insights into the diverse roles that similar compounds can play in chemical research. This encompasses the development of new materials, drugs, and biologically active molecules, suggesting potential research avenues for 2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide in these areas (Pareek & Kishor, 2015).
Antimicrobial Activity : The monoterpene p-Cymene, found in over 100 plant species and known for its range of biological activities including antimicrobial effects, underscores the potential for compounds with similar structural characteristics to be investigated for their antimicrobial properties. This suggests a research application in the development of new antimicrobial agents or in studies aimed at understanding the mechanisms of antimicrobial resistance and activity (Marchese et al., 2017).
Antioxidant Properties and Radical Scavenging : Chromones and their derivatives have been identified for their antioxidant potential, capable of neutralizing active oxygen and cutting off free radicals, which can delay or inhibit cell impairment leading to various diseases. Research into compounds like 2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide could explore similar antioxidant properties, contributing to the development of therapeutic agents aimed at preventing or treating oxidative stress-related conditions (Yadav et al., 2014).
Eigenschaften
IUPAC Name |
2-bromo-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O/c20-17-8-4-3-7-16(17)19(24)21-12-14-11-18(13-9-10-13)23(22-14)15-5-1-2-6-15/h3-4,7-8,11,13,15H,1-2,5-6,9-10,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBBYQMKXQRGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CC=C3Br)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

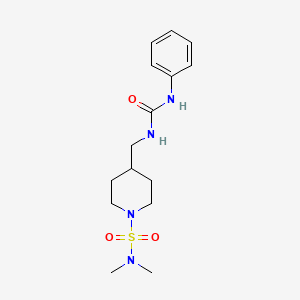
![[3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid](/img/structure/B2727077.png)
![N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride](/img/no-structure.png)
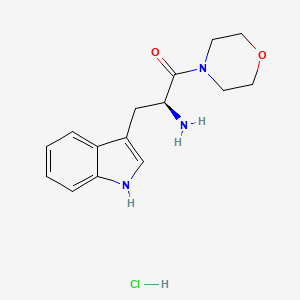
![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine hydrochloride](/img/structure/B2727083.png)

![2-Chloro-N-[[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide](/img/structure/B2727086.png)
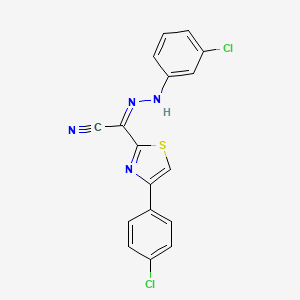
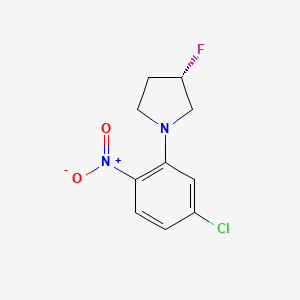
![4-Tert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2727091.png)
